molecular formula C9H16FNO2S B12961936 3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide

3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide

Katalognummer: B12961936
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: RYBDFDLSVQDFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This generates 3-amino-2-propylthietane 1,1-dioxide, which can then be methylated and subjected to Hofmann elimination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the aminoethyl side chain.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietane ring.

Wissenschaftliche Forschungsanwendungen

3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-(((1-Fluorocyclopropyl)methyl)amino)ethyl)thietane 1,1-dioxide is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H16FNO2S

Molekulargewicht

221.29 g/mol

IUPAC-Name

2-(1,1-dioxothietan-3-yl)-N-[(1-fluorocyclopropyl)methyl]ethanamine

InChI

InChI=1S/C9H16FNO2S/c10-9(2-3-9)7-11-4-1-8-5-14(12,13)6-8/h8,11H,1-7H2

InChI-Schlüssel

RYBDFDLSVQDFHI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CNCCC2CS(=O)(=O)C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.